molecular formula C31H43N3O10 B12938629 Diethyl 2,2'-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate

Diethyl 2,2'-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate

Cat. No.: B12938629
M. Wt: 617.7 g/mol
InChI Key: PAVQBWCNVBIHCZ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, ethoxy, and oxoethyl groups. The presence of these groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, leading to the formation of intermediate compounds.

    Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.

    Esterification Reactions: These reactions involve the formation of an ester bond between an alcohol and a carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These reactors allow for precise control of reaction conditions and are suitable for small to medium-scale production.

    Continuous Flow Reactors: These reactors are used for large-scale production and offer advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate undergoes various types of chemical reactions, including:

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.

Scientific Research Applications

Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate has a wide range of scientific research applications, including:

    Biology: It is used in the study of biological processes and interactions, particularly in the development of new drugs and therapeutic agents.

    Medicine: It is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and chemicals with unique properties and applications.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate can be compared with other similar compounds, such as:

The uniqueness of Diethyl 2,2’-((4-amino-2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C31H43N3O10

Molecular Weight

617.7 g/mol

IUPAC Name

ethyl 2-[2-[2-[5-amino-2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)-4-methylanilino]acetate

InChI

InChI=1S/C31H43N3O10/c1-6-39-28(35)18-33(19-29(36)40-7-2)24-12-10-22(5)16-26(24)43-14-15-44-27-17-23(32)11-13-25(27)34(20-30(37)41-8-3)21-31(38)42-9-4/h10-13,16-17H,6-9,14-15,18-21,32H2,1-5H3

InChI Key

PAVQBWCNVBIHCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C)OCCOC2=C(C=CC(=C2)N)N(CC(=O)OCC)CC(=O)OCC

Origin of Product

United States

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